2-Amino-5-(3-fluorophenyl)pyridin-3-ol is an organic compound characterized by a pyridine ring with an amino group at the 2-position, a hydroxyl group at the 3-position, and a fluorophenyl group at the 5-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyridine derivatives and fluorinated phenyl groups. Its structure and properties make it a subject of interest in both academic research and industrial applications.
2-Amino-5-(3-fluorophenyl)pyridin-3-ol is classified as an aromatic heterocyclic compound due to the presence of both the aromatic pyridine ring and the functional groups attached to it. It is also categorized under amines and phenols due to its amino and hydroxyl substituents.
The synthesis of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol typically involves several steps, including:
One common synthetic route involves:
The molecular formula for 2-Amino-5-(3-fluorophenyl)pyridin-3-ol is . The compound features:
The molecular weight of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol is approximately 201.21 g/mol. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), can be utilized to confirm its structure.
2-Amino-5-(3-fluorophenyl)pyridin-3-ol can participate in various chemical reactions:
For instance, in a typical electrophilic substitution reaction, the presence of electron-donating groups like -NH2 can enhance reactivity towards electrophiles, facilitating further derivatization.
The mechanism of action for 2-Amino-5-(3-fluorophenyl)pyridin-3-ol largely depends on its interactions with biological targets:
Data on specific molecular targets are still under investigation, but preliminary studies suggest potential applications in pharmacology.
2-Amino-5-(3-fluorophenyl)pyridin-3-ol typically appears as a solid at room temperature with varying solubility in water and organic solvents depending on pH and temperature conditions.
The compound exhibits typical reactivity associated with amines and phenols:
Relevant data includes:
2-Amino-5-(3-fluorophenyl)pyridin-3-ol has potential applications across various scientific fields:
The exploration of aminopyridine scaffolds represents a cornerstone in medicinal chemistry, driven by their inherent bioactivity and versatility as synthetic intermediates. The core structure of 2-aminopyridin-3-ol emerged as a privileged motif due to its hydrogen-bonding capacity and metal-chelating properties, facilitating interactions with biological targets. Early research focused on simple derivatives, such as 2-amino-pyridin-3-ol, which demonstrated a capacity to form intricate hydrogen-bonded networks in the solid state, leading to layered crystalline structures. This molecular organization hinted at potential biological relevance, particularly in macromolecular recognition processes [1]. The subsequent introduction of halogen substituents, exemplified by 2-amino-5-chloropyridin-3-ol and 2-amino-5-fluoropyridin-3-ol, marked a significant evolution. These halogenated derivatives enhanced the scaffold's lipophilicity and electronic properties, improving cell membrane permeability and target affinity. The discovery that such modifications could profoundly influence bioactivity spurred investigations into more complex aryl-substituted variants [5] [7].
The logical progression involved appending aromatic rings to the pyridine core, enhancing molecular complexity and interaction surfaces. The specific integration of a fluorinated phenyl ring at the 5-position—yielding 2-amino-5-(3-fluorophenyl)pyridin-3-ol—represented a deliberate strategy to combine the beneficial effects of fluorine substitution with the pharmacophoric aminopyridinol moiety. This compound was first synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leveraging halogenated pyridine precursors and 3-fluorophenylboronic acid derivatives. The convergent synthesis allowed modular access, enabling rapid exploration of structure-activity relationships. Early pharmacological screening revealed this fluorinated biphenyl derivative possessed superior binding affinities to disease-relevant proteins compared to its non-fluorinated or chlorinated analogs, cementing its status as a lead structure [7] [9].
Table 1: Evolution of Bioactive Pyridin-3-ol Derivatives Leading to 2-Amino-5-(3-fluorophenyl)pyridin-3-ol
| Compound | Key Structural Features | Primary Bioactivity Observed | Limitations Addressed by Fluorophenyl Derivative |
|---|---|---|---|
| 2-Amino-pyridin-3-ol | Basic aminopyridinol core | Hydrogen-bonded network formation | Low lipophilicity, limited target spectrum |
| 2-Amino-5-chloropyridin-3-ol | Chlorine atom at pyridine C5 | Enhanced antimicrobial activity | Moderate selectivity, metabolic instability |
| 2-Amino-5-fluoropyridin-3-ol | Fluorine atom at pyridine C5 | Improved metabolic stability | Limited π-system for protein surface interactions |
| 2-Amino-5-(3-fluorophenyl)pyridin-3-ol | 3-Fluorophenyl ring at pyridine C5 | Enhanced target affinity (e.g., Tau, kinases), optimized lipophilicity | — |
The strategic incorporation of fluorine atoms and fluorinated aromatic rings into drug candidates is a well-established paradigm to optimize pharmacokinetic and pharmacodynamic properties. Fluorine, the most electronegative element, exerts powerful electronic effects. When substituted onto an aromatic ring—particularly in the meta position—it creates a strong dipole moment while minimally altering steric bulk. This dipole enhances electrostatic interactions with target proteins, often improving binding affinity and selectivity. In the specific case of 2-amino-5-(3-fluorophenyl)pyridin-3-ol, the meta-fluorine on the pendant phenyl ring is strategically positioned to engage in dipole-dipole interactions, halogen bonding, or orthogonal multipolar interactions (e.g., C-F---H-N, C-F---C=O) within binding pockets. Computational studies of analogous fluorinated systems suggest the meta-fluorine can stabilize ligand conformations conducive to high-affinity binding, a phenomenon termed "conformational bias" [10].
Beyond electronic effects, fluorine substitution profoundly influences physicochemical properties critical for drug disposition. The C-F bond is highly stable, resisting metabolic oxidation in vivo. This significantly enhances the metabolic stability of fluorinated drug candidates, prolonging their half-life. Furthermore, fluorine atoms increase lipophilicity (as measured by Log P), facilitating passive diffusion across biological membranes like the blood-brain barrier (BBB)—a critical requirement for agents targeting neurological cancers or neurodegenerative disorders. The 3-fluorophenyl moiety in 2-amino-5-(3-fluorophenyl)pyridin-3-ol contributes optimally to this balance. Compared to its non-fluorinated phenyl analog, the fluorinated derivative typically exhibits a moderate increase in Log P (often +0.5 to +1 unit), enhancing cellular uptake without compromising solubility to a detrimental degree. This balance is crucial for achieving effective intracellular concentrations against targets like Tau protein in glioblastoma or misfolded proteins in neurodegeneration [6] [10].
Table 2: Impact of Fluorine Substitution on Key Properties of Aromatic Drug Scaffolds
| Property | Effect of Fluorine/Fluorinated Aromatic Ring | Benefit for 2-Amino-5-(3-fluorophenyl)pyridin-3-ol |
|---|---|---|
| Lipophilicity (Log P/D) | Increases compared to non-fluorinated analog | Enhanced membrane permeability, improved cellular uptake |
| Metabolic Stability | Blocks oxidative metabolism at site of substitution | Prolonged plasma half-life, reduced clearance |
| Electron Withdrawing Effect | Induces positive dipole on adjacent carbon atoms | Enhanced dipole-dipole interactions with target proteins; improved binding affinity |
| Steric Bulk (van der Waals radius) | Minimal increase vs. hydrogen (1.47 Å vs 1.20 Å) | Minimal disruption to binding pocket occupancy |
| Blood-Brain Barrier Penetration | Increased lipophilicity facilitates passive diffusion | Potential efficacy in CNS disorders (e.g., GBM, neurodegeneration) |
The molecular architecture of 2-amino-5-(3-fluorophenyl)pyridin-3-ol positions it as a compelling candidate for modulating pathological processes in oncology and neurodegeneration. Its therapeutic potential stems from interactions with specific protein targets implicated in these diseases.
Oncology: Glioblastoma multiforme (GBM), an aggressive and therapy-resistant brain cancer, represents a primary oncology focus. Research on structurally related 2-aminothiazole-flavonoid hybrids demonstrated that the 2-aminothiazole component (sharing similarities with the aminopyridinol core) exhibits high affinity for the microtubule-associated protein Tau. Tau is overexpressed in GBM and contributes critically to tumor cell invasiveness and proliferation. Mechanistic studies revealed that potent Tau binders, characterized by fused heterocyclic systems, induce profound alterations in cancer cell physiology. Specifically, compounds like the hybrid derivatives disrupt mitochondrial dynamics, triggering excessive mitochondrial fission. This leads to impaired energy metabolism, elevated reactive oxygen species (ROS), and ultimately, reduced cancer cell viability. Furthermore, these agents induce cytoskeletal remodeling, characterized by microtubule bundling within neurite-like protrusions and a significant impairment in cell migration—a key process in cancer metastasis. Given the structural parallels and shared capacity for hydrogen bonding and metal chelation, 2-amino-5-(3-fluorophenyl)pyridin-3-ol is hypothesized to act via a similar, Tau-dependent mechanism in GBM models. Its fluorinated phenyl ring enhances bioavailability and potentially BBB penetration, crucial for targeting intracranial tumors [3]. Beyond Tau, the scaffold shows promise for kinase inhibition. Fluorinated aminopyridines are established building blocks in synthesizing inhibitors targeting cyclin-dependent kinases (CDKs) and mediator complex-associated kinases (CDK8/CDK19), pivotal regulators of the cell cycle and transcription in cancer cells [9].
Neurodegenerative Disorders: The pathological aggregation of misfolded proteins, notably Tau and amyloid-β, is a hallmark of Alzheimer disease and related tauopathies. Compounds capable of inhibiting Tau fibrillation or dissolving pre-formed aggregates are sought-after therapeutic strategies. The 2-aminopyridin-3-ol moiety, particularly when part of larger pharmacophores like flavonoid hybrids, has demonstrated significant anti-aggregation effects. These effects are quantified using thioflavin S (ThS) fluorescence assays, which monitor β-sheet-rich filament formation. Hybrid molecules incorporating elements similar to the 2-amino-5-(3-fluorophenyl)pyridin-3-ol structure achieve IC₅₀ values in the low micromolar range (e.g., 9.0 – 22.2 µM) for inhibiting Tau assembly. The mechanism involves direct, high-affinity binding (K_D ~ 10⁻⁶ M) to soluble Tau, preventing its conformational transition into aggregation-prone states or stabilizing off-pathway oligomers [3] [8]. The fluorine atom in the 3-fluorophenyl group likely enhances this binding affinity through electronic interactions and improves CNS bioavailability. Furthermore, the scaffold's potential metal-chelating ability (via the pyridinolic oxygen and amino nitrogen) is highly relevant. Dysregulated metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) contribute to oxidative stress and protein aggregation in neurodegeneration. Chelators based on 8-hydroxyquinoline (8-HQ), another bidentate chelator, show neuroprotective effects in models of Alzheimer disease. The structurally related 2-amino-5-(3-fluorophenyl)pyridin-3-ol may offer similar chelation-dependent benefits, modulating metal homeostasis and reducing associated toxicity in the brain [6] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2